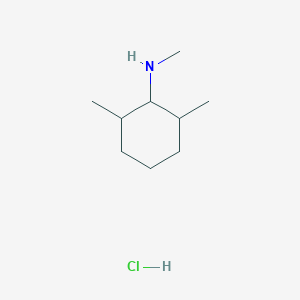

N,2,6-trimethylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

N,2,6-trimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h7-10H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDQHOLYUCURMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-63-7 | |

| Record name | N,2,6-trimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

N,2,6-trimethylcyclohexan-1-amine hydrochloride serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of aldimines and other nitrogen-containing compounds.

- Aldimine Formation : This compound is utilized in the synthesis of aldimines, which are valuable intermediates in organic chemistry. Aldimines can be used to create a variety of functionalized compounds that are essential in pharmaceuticals and agrochemicals .

N,2,6-trimethylcyclohexan-1-amine hydrochloride is also employed as a catalyst or co-catalyst in various reactions.

- Asymmetric Hydrogenation : It has been studied for its role in asymmetric hydrogenation processes, where it aids in achieving stereoselective reductions of cyclic compounds. This application is crucial for synthesizing pharmaceuticals with specific stereochemistry .

Case Study 1: Synthesis of Aldimines

In a study published by MDPI, researchers demonstrated the effectiveness of N,2,6-trimethylcyclohexan-1-amine hydrochloride in synthesizing aldimines from aldehydes and amines. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Polymer Development

A patent described the use of this compound as a hardener for epoxy resins. The resulting polymers exhibited improved mechanical properties compared to those cured with traditional hardeners. The study highlighted the potential for these materials in high-performance applications .

Mechanism of Action

The mechanism by which N,2,6-trimethylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to specific sites and modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N,2,6-trimethylcyclohexan-1-amine hydrochloride with other hydrochloride salts referenced in the evidence, focusing on analytical methods, pharmacological effects, and formulation parameters.

Structural and Functional Analogues

Pharmacological Effects

- Ansofaxine hydrochloride demonstrated significant modulation of CD8+ T cell populations in spleen and tumor tissues, with p < 0.05 changes in exhausted CD8+ T cells on day 12 post-administration .

Analytical Methodologies

- RP-HPLC Validation : Benzydamine and amitriptyline hydrochlorides were quantified using RP-HPLC with accuracy ranges of 98–102% (n=3), suggesting that similar methods could be optimized for N,2,6-trimethylcyclohexan-1-amine hydrochloride .

- Chromatographic Profiling : Alkaloid hydrochlorides (e.g., berberine HCl) were resolved using gradient elution (Figure 2), highlighting the importance of ion-pairing agents for polar amine salts .

Formulation Challenges

- Oro-Dispersible Tablets (ODTs) : Metformin hydrochloride ODTs required stringent control of disintegration time (mean ± SD: 25 ± 2 s) and hardness (3.5 ± 0.3 kg/cm²), parameters relevant to oral formulations of amine hydrochlorides .

Biological Activity

N,2,6-trimethylcyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- SMILES Notation : CC1CCCC(C1NC)C

- InChIKey : BWVAXYOVGQELNQ-UHFFFAOYSA-N

The compound features a cyclohexane ring with three methyl groups and an amine functional group, which may influence its interaction with biological targets.

N,2,6-trimethylcyclohexan-1-amine hydrochloride acts primarily as a ligand , capable of binding to various receptors or enzymes. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways influenced by this compound are still under investigation, but it is hypothesized to impact neurotransmitter systems and metabolic processes due to its amine structure .

Biological Activities

Several studies have examined the biological activities associated with N,2,6-trimethylcyclohexan-1-amine hydrochloride:

Case Studies and Experimental Data

Applications in Medicine and Industry

The compound's potential applications span several fields:

- Pharmaceutical Development : Given its biological activity profile, N,2,6-trimethylcyclohexan-1-amine hydrochloride is being investigated for use in drug formulations targeting metabolic and infectious diseases.

- Chemical Synthesis : It serves as a versatile building block in organic synthesis due to its reactive amine group, facilitating the development of more complex molecules .

Preparation Methods

Reductive Amination of 2,6-Dimethylcyclohexanone

One of the most straightforward and widely used methods involves reductive amination of 2,6-dimethylcyclohexanone with methylamine or ammonia, followed by reduction.

-

- Condensation of 2,6-dimethylcyclohexanone with methylamine forms an imine or Schiff base intermediate.

- The intermediate is then reduced using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- The resulting amine is isolated and converted to the hydrochloride salt by reaction with HCl.

-

- High selectivity for the 1-amine position.

- Mild reaction conditions.

- Good yields reported in literature.

Reduction of Schiff Bases or Imines Derived from Cyclohexanone Derivatives

- Schiff bases formed from 2,6-dimethylcyclohexanone and methylamine can be reduced using catalytic hydrogenation or chemical reductants.

- This method is closely related to reductive amination but emphasizes the isolation and characterization of the imine intermediate before reduction.

Conversion to Hydrochloride Salt

The free base amine is typically converted to its hydrochloride salt by:

- Dissolving the amine in an appropriate solvent (e.g., ethanol or acetone).

- Adding an equimolar or slight excess of hydrochloric acid (HCl) in aqueous or alcoholic solution.

- Crystallization of the hydrochloride salt upon solvent evaporation or cooling.

This step improves the compound’s stability, crystallinity, and ease of handling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination | 2,6-Dimethylcyclohexanone, methylamine, NaBH3CN or H2/Pd | Room temp, ethanol or methanol | 75-90 | High selectivity, mild conditions | Requires careful control of reduction |

| Halide displacement | 2,6-Dimethylcyclohexanol tosylate/halide, methylamine | Reflux in solvent like DMF | 60-80 | Direct substitution | Possible side reactions, regioisomer formation |

| Reduction of Schiff base | Schiff base intermediate, catalytic hydrogenation | Mild hydrogenation conditions | 70-85 | Isolable intermediates | Additional step to isolate imine |

| Oxidative routes (experimental) | Hydrazine derivatives, oxidants | Low temp, aprotic solvents | Variable | Mechanistic insights | Complex intermediates, less direct |

Research Findings and Notes

- The reductive amination method is the most practical and widely reported for preparing N,2,6-trimethylcyclohexan-1-amine hydrochloride, offering good yields and purity.

- The hydrochloride salt crystallizes well from ethanol/acetone mixtures, forming stable needle or prism-shaped crystals.

- Oxidative methods involving hydrazine derivatives provide valuable mechanistic understanding but are less commonly used for bulk preparation.

- The choice of solvent and reducing agent significantly impacts yield and purity, with aprotic solvents and mild reductants preferred to minimize side reactions.

Q & A

Q. Q1. What are the recommended methods for synthesizing N,2,6-trimethylcyclohexan-1-amine hydrochloride, and how can structural purity be validated?

Methodological Answer:

- Synthesis Protocol :

- Cyclohexane Ring Formation : Start with a cyclohexane precursor (e.g., cyclohexanol) and introduce methyl groups at positions 2 and 6 via Friedel-Crafts alkylation or catalytic hydrogenation under controlled pressure (5–10 bar H₂) .

- Amine Functionalization : Perform reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) to introduce the N-methyl group.

- Hydrochloride Salt Preparation : React the free amine with concentrated HCl (1:1 molar ratio) in anhydrous ethanol, followed by recrystallization in ethyl acetate for purification .

- Purity Validation :

- NMR Analysis : Use ¹H/¹³C NMR to confirm methyl group positions (δ 1.2–1.5 ppm for cyclohexane CH₃; δ 2.2–2.5 ppm for N-CH₃) and absence of byproducts.

- HPLC-MS : Quantify purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase and monitor mass-to-charge ratio (m/z ~187.3 for the free base; m/z ~223.8 for the hydrochloride) .

Q. Q2. How should researchers handle and store N,2,6-trimethylcyclohexan-1-amine hydrochloride to ensure stability?

Methodological Answer:

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation/contact; first-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention if ingested .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported solubility data for N,2,6-trimethylcyclohexan-1-amine hydrochloride across solvents?

Methodological Answer:

- Controlled Solubility Testing :

- Prepare saturated solutions in DMSO, ethanol, and water at 25°C. Shake for 24 hours, filter (0.22 µm membrane), and quantify dissolved compound via UV-Vis (λmax = 260 nm) or gravimetric analysis.

- Key Variables : Temperature (±0.1°C control), solvent purity (HPLC-grade), and ionic strength (add NaCl to mimic physiological conditions if needed) .

- Data Reconciliation : Use Hansen solubility parameters (δD, δP, δH) to model interactions. For example, high solubility in polar aprotic solvents (DMSO: δP = 18.4 MPa¹/²) aligns with the compound’s ionic nature .

Q. Q4. What experimental designs are optimal for studying the compound’s pharmacological activity, including receptor binding and toxicity?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonists) on GPCRs (e.g., adrenergic receptors) to measure IC₅₀ values. Validate with negative controls (e.g., atropine for muscarinic receptors) .

- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations. Include positive controls (e.g., cisplatin) and monitor apoptosis via caspase-3 activation .

- In Vivo Models : Administer doses (1–10 mg/kg) in rodent models to assess acute toxicity (LD₅₀) and neurobehavioral effects (e.g., open-field tests). Use saline as a vehicle control .

Q. Q5. How can computational methods predict the metabolic pathways of N,2,6-trimethylcyclohexan-1-amine hydrochloride?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., N-demethylation at CYP3A4/2D6).

- Metabolite Identification : Simulate phase II conjugation (glucuronidation/sulfation) using BioTransformer 3.0 and cross-validate with LC-HRMS data from hepatocyte incubations .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and quantify metabolites via MRM transitions in LC-MS/MS .

Data Contradiction Analysis

Q. Q6. How to address conflicting reports on the compound’s stability under acidic vs. alkaline conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.